molecular formula C16H10FNO2 B11849380 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione CAS No. 89014-99-3

4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione

Cat. No.: B11849380
CAS No.: 89014-99-3
M. Wt: 267.25 g/mol
InChI Key: IOAATSYXAWQXPF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form the isoindoline-1,3-dione core. The vinyl group is introduced through a subsequent reaction with a suitable vinylating agent under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(4-methylphenyl)isoindoline-1,3-dione
  • 4-Fluoro-2-(4-ethylphenyl)isoindoline-1,3-dione
  • 4-Fluoro-2-(4-phenyl)isoindoline-1,3-dione

Uniqueness

4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89014-99-3

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

2-(4-ethenylphenyl)-4-fluoroisoindole-1,3-dione

InChI

InChI=1S/C16H10FNO2/c1-2-10-6-8-11(9-7-10)18-15(19)12-4-3-5-13(17)14(12)16(18)20/h2-9H,1H2

InChI Key

IOAATSYXAWQXPF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

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